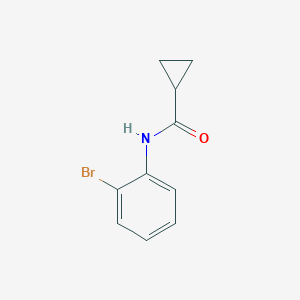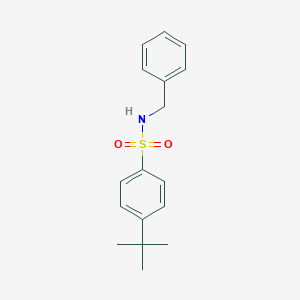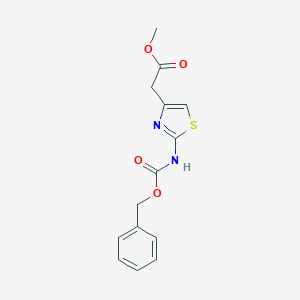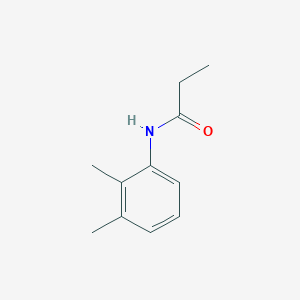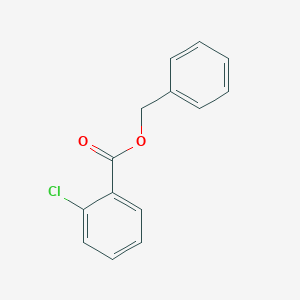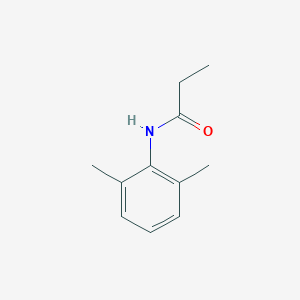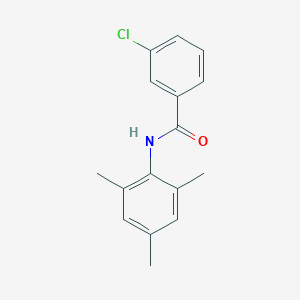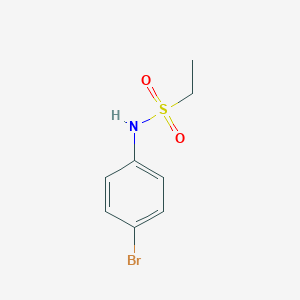
N-(4-bromophenyl)ethanesulfonamide
Übersicht
Beschreibung
“N-(4-bromophenyl)ethanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-bromophenyl)ethanesulfonamide” has been reported in the literature . The synthesis involves the use of L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds were characterized through various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “N-(4-bromophenyl)ethanesulfonamide” consists of a bromophenyl group attached to an ethanesulfonamide group . The InChI code for this compound is 1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 .
Physical And Chemical Properties Analysis
“N-(4-bromophenyl)ethanesulfonamide” is a solid compound with a molecular weight of 264.14 .
Safety and Hazards
“N-(4-bromophenyl)ethanesulfonamide” should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The potential applications of “N-(4-bromophenyl)ethanesulfonamide” and similar compounds are being explored in the field of antimicrobial agents. The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
Wirkmechanismus
Target of Action
The primary target of N-(4-bromophenyl)ethanesulfonamide is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
N-(4-bromophenyl)ethanesulfonamide interacts with its target NRF2 by inducing its activation
Biochemical Pathways
Upon activation, NRF2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant genes . This results in an increased cellular defense against oxidative stress.
Result of Action
The activation of NRF2 by N-(4-bromophenyl)ethanesulfonamide leads to an enhanced cellular defense mechanism against oxidative stress . This can potentially lead to a decrease in oxidative damage in cells, thereby promoting cell survival.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPZSSGWFEJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354261 | |
| Record name | N-(4-bromophenyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)ethanesulfonamide | |
CAS RN |
57616-20-3 | |
| Record name | N-(4-Bromophenyl)ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



